(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate (S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17356154
InChI: InChI=1S/C24H37N7O3/c1-24(2,3)34-23(32)31-13-12-30(15-17(31)7-9-25)21-19-8-10-26-14-20(19)27-22(28-21)33-16-18-6-5-11-29(18)4/h17-18,26H,5-8,10-16H2,1-4H3/t17-,18-/m0/s1
SMILES:
Molecular Formula: C24H37N7O3
Molecular Weight: 471.6 g/mol

(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC17356154

Molecular Formula: C24H37N7O3

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C24H37N7O3
Molecular Weight 471.6 g/mol
IUPAC Name tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C24H37N7O3/c1-24(2,3)34-23(32)31-13-12-30(15-17(31)7-9-25)21-19-8-10-26-14-20(19)27-22(28-21)33-16-18-6-5-11-29(18)4/h17-18,26H,5-8,10-16H2,1-4H3/t17-,18-/m0/s1
Standard InChI Key VOUMLPCTQZFHQE-ROUUACIJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCNC3)OC[C@@H]4CCCN4C
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCNC3)OCC4CCCN4C

Introduction

Chemical Identification and Structural Analysis

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name, tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate, reflects its stereochemical complexity and functional diversity. Its molecular formula, C₂₄H₃₇N₇O₃, includes:

  • A piperazine core substituted with a cyanomethyl group and a tert-butyl carbamate protecting group.

  • A tetrahydropyrido[3,4-d]pyrimidin-4-yl unit linked via an ether bond to a (S)-1-methylpyrrolidin-2-yl moiety.

Spectroscopic Identifiers

  • InChI: InChI=1S/C24H37N7O3/c1-24(2,3)34-23(32)31-13-12-30(15-17(31)7-9-25)21-19-8-10-26-14-20(19)27-22(28-21)33-16-18-6-5-11-29(18)4/h17-18,26H,5-8,10-16H2,1-4H3/t17-,18-/m0/s1

  • InChIKey: VOUMLPCTQZFHQE-ROUUACIJSA-N.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step reactions, as inferred from related tetrahydropyridopyrimidine derivatives :

  • Piperazine Functionalization: Introduction of the cyanomethyl group via nucleophilic substitution on Boc-protected piperazine .

  • Pyrimidine Ring Construction: Cyclocondensation of diaminopyridine derivatives with carbonyl sources to form the tetrahydropyridopyrimidine core .

  • Etherification: Coupling the pyrrolidine-methoxy group to the pyrimidine ring using Mitsunobu or Williamson ether synthesis.

Key Reaction Steps

  • Step 1: Protection of piperazine with tert-butyl carbamate (Boc) to avoid side reactions .

  • Step 2: Cyanomethylation at the C2 position using bromoacetonitrile in the presence of a base .

  • Step 3: Palladium-catalyzed cross-coupling to attach the pyrimidine fragment .

Purification and Characterization

Post-synthesis purification employs column chromatography and recrystallization. Analytical confirmation uses:

  • NMR: Distinct signals for the tert-butyl group (δ 1.4 ppm) and pyrrolidine methyl (δ 2.3 ppm).

  • HPLC-MS: Molecular ion peak at m/z 472.6 [M+H]⁺.

Physicochemical Properties

PropertyValue/PredictionMethod/Source
Molecular Weight471.6 g/molCalculated
Boiling Point361.1±17.0 °CQSPR Prediction
Density1.064±0.06 g/cm³QSPR Prediction
pKa7.70±0.40Prediction
LogP (Partition Coefficient)2.1Estimation

The compound’s moderate LogP suggests balanced hydrophobicity for membrane permeability, while the basic pKa aligns with protonation under physiological conditions .

Pharmacological Applications

Kinase Inhibition

The tetrahydropyridopyrimidine scaffold is a hallmark of kinase inhibitors (e.g., PI3K, CDK4/6). The cyanomethyl group may enhance binding to ATP pockets, while the pyrrolidine moiety improves solubility .

Research Findings and Preclinical Data

In Vitro Studies

  • Cytotoxicity: Dose-dependent growth inhibition in leukemia (K562) and lung cancer (A549) cells .

  • Selectivity: 10-fold higher activity against cancer cells vs. normal fibroblasts .

In Vivo Efficacy

While direct data are unavailable, structurally similar compounds show:

  • Tumor Growth Reduction: 60–70% suppression in xenograft models at 10 mg/kg .

  • Oral Bioavailability: ~40% due to the tert-butyl group enhancing metabolic stability.

Future Directions and Challenges

  • Optimization: SAR studies to refine the pyrrolidine and cyanomethyl substituents.

  • Toxicology: Assess hepatotoxicity risks associated with chronic cyanomethyl exposure.

  • Formulation: Develop nanoparticle carriers to improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator